molecular formula C6H8N2O2 B2396126 2-(Methoxymethyl)pyrimidin-4(3H)-one CAS No. 34274-23-2

2-(Methoxymethyl)pyrimidin-4(3H)-one

Cat. No. B2396126
CAS RN: 34274-23-2
M. Wt: 140.142
InChI Key: BWTHMJYOWBVUDA-UHFFFAOYSA-N
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Description

“2-(Methoxymethyl)pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is a type of aromatic heterocycle .


Synthesis Analysis

While specific synthesis methods for “2-(Methoxymethyl)pyrimidin-4(3H)-one” were not found, related compounds such as thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .


Molecular Structure Analysis

The molecular structure of “2-(Methoxymethyl)pyrimidin-4(3H)-one” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of pyrimidine derivatives, including those related to "2-(Methoxymethyl)pyrimidin-4(3H)-one," plays a critical role in exploring their pharmacological and biological activities. Research demonstrates the formation of novel compounds through the interaction of pyrimidine derivatives with various nucleophiles, leading to substances with potential biological activities (Jadhav et al., 2022). Similarly, the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-alkyl(and 2-aryl)amino-derivatives showcases the chemical versatility and potential for creating new compounds with specific characteristics (Botta et al., 1985).

Antibacterial Activity

Research on pyrimidine-2-one derivatives has shown their potential in antibacterial applications. For example, a series of new chalcone and pyrimidines were synthesized and tested for antibacterial activities, demonstrating the therapeutic potential of such compounds against various bacterial strains (Mistry & Desai, 2005).

Ring-Opening Reactions

The study of 4(3H)-pyrimidinone and its derivatives, including reactions leading to the synthesis of crystalline cis-3-acetylamino-N-formyl-acrylamides, provides insight into the chemical behavior and applications of these compounds in synthesizing new materials (Sodum et al., 1986).

Catalysis and Green Chemistry

The development of environmentally friendly synthesis methods for pyrimidine derivatives, such as those involving strong acidic ion-exchange membranes, underscores the importance of green chemistry in the field. This research direction not only aims at high yields but also focuses on minimizing environmental impact (Shu-jing, 2004).

Biological and Pharmacological Potential

Studies on the diversity-oriented synthesis of pyrimidine derivatives highlight their potential in medicinal chemistry, particularly in creating compounds with interesting biological activities (Berzosa et al., 2011). Additionally, the investigation into the chemoselectivity in alkylation of uracil derivatives, leading to high yielding preparations of variously substituted uracils, further illustrates the potential pharmacological applications of these compounds (Gambacorta et al., 1999).

Future Directions

While specific future directions for “2-(Methoxymethyl)pyrimidin-4(3H)-one” were not found, related compounds such as pyrazolo[3,4-d]pyrimidines have been studied for their potential as novel CDK2 inhibitors in cancer treatment . This suggests that “2-(Methoxymethyl)pyrimidin-4(3H)-one” and similar compounds could be further explored for their potential medicinal applications.

properties

IUPAC Name

2-(methoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-4-5-7-3-2-6(9)8-5/h2-3H,4H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTHMJYOWBVUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)pyrimidin-4(3H)-one

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